
Spiclomazine
Übersicht
Beschreibung
Spiclomazin ist ein potenter Inhibitor von mutiertem KRAS (G12C), einem Protein, das eine entscheidende Rolle bei der Entstehung bestimmter Krebsarten, insbesondere Bauchspeicheldrüsenkrebs, spielt . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, indem sie selektiv die KRAS-gesteuerten Signalwege angreift und hemmt .
Herstellungsmethoden
Die Synthese von Spiclomazin umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die finale Kupplungsreaktion. Die detaillierten Syntheserouten und Reaktionsbedingungen sind typischerweise firmeninterne Informationen, die von Pharmaunternehmen gehalten werden. Es ist bekannt, dass Spiclomazin durch eine Reihe von organischen Reaktionen synthetisiert werden kann, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
The synthesis of spiclomazine involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that this compound can be synthesized through a series of organic reactions involving the use of specific reagents and catalysts . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Spiclomazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Spiclomazin zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Spiclomazine has shown promise in various studies focused on pancreatic cancer:
- Targeting KRAS : this compound selectively inhibits the signaling pathways mediated by mutant KRAS, leading to reduced tumor growth and metastasis in xenograft models. It binds effectively to KRAS, stabilizing it and disrupting downstream signaling pathways such as c-Raf and ERK .
- Induction of Apoptosis : Research indicates that this compound induces apoptosis in pancreatic carcinoma cell lines (e.g., MIA PaCa-2 and CFPAC-1) while sparing normal cells like HEK-293 and HL-7702. This selectivity suggests a favorable therapeutic index .
- Cell Cycle Arrest : this compound has been shown to cause G2 phase arrest in cancer cells without affecting normal cells, highlighting its potential as a targeted therapy .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Regulation of Apoptotic Pathways : this compound treatment leads to alterations in mitochondrial membrane potential and increases in reactive oxygen species (ROS), activating caspases involved in apoptosis .
- Inhibition of Migration and Invasion : The compound suppresses the expression of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell migration and invasion .
Potential Therapeutic Applications
Given its efficacy against KRAS-driven tumors, this compound holds potential for development as a therapeutic agent:
- Clinical Development : The compound's ability to induce apoptosis while inhibiting tumor growth positions it as a candidate for further clinical trials targeting pancreatic cancer patients with KRAS mutations .
- Combination Therapies : Future research may explore the use of this compound in combination with other therapies to enhance overall treatment efficacy against resistant cancer types.
Data Table: Summary of Key Findings on this compound
Case Study 1: Efficacy in Xenograft Models
In a study involving BALB/c mice implanted with MIA PaCa-2 tumors, this compound was administered at a dose of 68 mg/kg for two weeks via intraperitoneal injection. The results showed a significant reduction in tumor size compared to control groups, indicating strong anti-tumor activity specifically targeting mutant KRAS-driven cancers .
Case Study 2: In Vitro Mechanistic Studies
A series of in vitro experiments demonstrated that this compound not only reduced viability but also triggered apoptosis in pancreatic carcinoma cell lines. The treatment led to increased levels of apoptotic markers and decreased migratory capabilities of these cells, providing insights into its potential use as a therapeutic agent against pancreatic cancer progression .
Wirkmechanismus
Spiclomazine exerts its effects by binding to and stabilizing the KRAS protein in its inactive form, thereby preventing the activation of downstream signaling pathways that promote cancer cell growth and survival . The compound specifically targets the KRAS-GTP complex, leading to the inhibition of KRAS-mediated signaling and the induction of apoptosis in cancer cells . This selective inhibition of mutant KRAS makes this compound a valuable tool for studying the molecular mechanisms of cancer and for developing targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Spiclomazin ist einzigartig in seiner Fähigkeit, selektiv mutiertes KRAS (G12C) zu hemmen und seine bevorzugte Aktivität gegen KRAS-gesteuerten Bauchspeicheldrüsenkrebs . Ähnliche Verbindungen umfassen:
AMG 510: Ein weiterer KRAS (G12C)-Inhibitor, der in klinischen Studien für die Behandlung von KRAS-gesteuerten Krebserkrankungen vielversprechend ist.
Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften, ihrer Potenz und ihrer Selektivität unterscheiden.
Biologische Aktivität
Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one, 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), has emerged as a compound of interest due to its selective anti-tumor activity, particularly against mutant KRas-driven pancreatic cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and in vivo efficacy.
This compound exhibits its biological activity primarily through the modulation of KRas signaling pathways. It has been shown to:
- Inhibit KRas-GTP Activity : this compound diminishes the active levels of KRas-GTP in cancer cells, which is crucial for their survival and proliferation. This effect is particularly pronounced in pancreatic cancer cell lines such as MIA PaCa-2 and CFPAC-1 .
- Induce Cell Cycle Arrest : The compound causes a G2 phase arrest in cancer cells while sparing normal cells from similar effects. This selective action underscores its potential as a targeted cancer therapy .
- Promote Apoptosis : this compound triggers apoptosis in pancreatic carcinoma cells through the activation of caspases (specifically Caspase-3 and Caspase-9) and by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. The treatment leads to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential .
Cell Viability and Apoptosis
In vitro studies have demonstrated that this compound significantly reduces cell viability in pancreatic cancer cell lines:
Cell Line | IC50 (µg/mL) | Apoptosis Induction |
---|---|---|
MIA PaCa-2 | 20 | Yes |
CFPAC-1 | 30 | Yes |
BxPC-3 | 25 | Yes |
The compound's effectiveness is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, indicating a preferential targeting mechanism .
Effects on Migration and Invasion
This compound also suppresses the migratory and invasive capabilities of pancreatic carcinoma cells. It does this by down-regulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation during metastasis .
In Vivo Efficacy
This compound's anti-tumor effects have been validated in xenograft models. In studies involving BALB/c mice implanted with MIA PaCa-2 tumors, administration of this compound at doses of 68 mg/kg resulted in:
- Complete Tumor Growth Inhibition : In several instances, tumor growth was entirely blocked after two weeks of treatment .
- Histological Changes : Immunohistochemical analyses revealed reduced levels of c-Raf and phosphorylated ERK (p-ERK), alongside increased TUNEL staining indicative of apoptosis within the tumors .
Case Studies
A notable case study involved administering this compound to mice with established pancreatic tumors. The results indicated significant tumor regression, with histopathological examinations confirming increased apoptosis and decreased cellular proliferation markers (Ki-67 staining) post-treatment .
Summary of Findings
The biological activity of this compound is characterized by its ability to selectively target mutant KRas-driven pancreatic cancer cells through:
- Inhibition of KRas-GTP signaling .
- Induction of cell cycle arrest at the G2 phase .
- Promotion of apoptosis via caspase activation .
- Suppression of migration and invasion capabilities .
These findings suggest that this compound holds promise as a therapeutic agent for treating pancreatic carcinoma, warranting further clinical investigation.
Eigenschaften
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYBMUYCBSDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043851 | |
Record name | Spiclomazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24527-27-3 | |
Record name | Spiclomazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiclomazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiclomazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiclomazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPICLOMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Spiclomazine in KRas-driven cancers?
A1: this compound is suggested to act by binding to and stabilizing the KRas protein. [, ] This interaction appears to disrupt the normal signaling cascade downstream of KRas, ultimately leading to decreased proliferation and increased apoptosis in cancer cells. [, ] Specifically, this compound treatment has been linked to reduced levels of KRas-GTP, a crucial signaling molecule, and downregulation of downstream effectors like c-Raf and p-ERK. []
Q2: How selective is this compound for cancer cells compared to normal cells?
A2: Studies suggest that this compound exhibits a preferential anti-tumor activity. [] In vitro studies comparing the effects of this compound on KRas-driven pancreatic cancer cell lines and normal human cell lines (HEK-293 and HL-7702) revealed a higher sensitivity to the compound in the cancer cells. [, ] This selective toxicity is further supported by the observation that this compound induces cell cycle arrest at the G2 phase in cancer cells but not in normal cells. []
Q3: What in vivo evidence supports the anti-tumor activity of this compound?
A3: In a study using a MIA PaCa-2 xenograft model in mice, this compound administration (68 mg/kg for 2 weeks via intraperitoneal injection) completely inhibited tumor growth. [] Immunohistochemical analysis of the tumor tissues revealed a decrease in c-Raf and p-ERK expression, supporting the proposed mechanism of downstream signaling inhibition. [] Additionally, increased TUNEL staining in the treated tumors indicated an increase in apoptosis, further corroborating this compound's anti-cancer effects. []
- [1] Liu, J., et al. (2014). This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. Oncotarget, 5(18), 8292–8302.
- [2] Jiang, D., et al. (2017). This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells. PloS one, 12(11), e0188521.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.